3-propan-2-yl-1H-indole-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-propan-2-yl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c1-7(2)10-8-5-3-4-6-9(8)13-11(10)12(14)15/h3-7,13H,1-2H3,(H,14,15) |
InChI Key |
NQXMUJCSGDABFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(NC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Propan 2 Yl 1h Indole 2 Carboxylic Acid and Its Analogs
Classical and Contemporary Approaches to Indole-2-carboxylic Acid Synthesis
The synthesis of the indole-2-carboxylic acid core is a foundational step. Over the years, several named reactions have been adapted and refined, while new catalytic systems have emerged to provide efficient and versatile routes to this important class of compounds.
Fischer Indole (B1671886) Synthesis Adaptations
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. byjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comtestbook.com
The classical mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. byjus.comwikipedia.org Protonation of the enamine is followed by a rsc.orgrsc.org-sigmatropic rearrangement, breaking the N-N bond and leading to a diimine intermediate. Subsequent intramolecular cyclization, elimination of ammonia, and aromatization yield the final indole product. byjus.comwikipedia.orgnih.gov Isotopic labeling studies have confirmed that the N1 nitrogen of the arylhydrazine is incorporated into the indole ring. wikipedia.orgnih.gov A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, and AlCl₃) can be used to catalyze the reaction. wikipedia.orgtestbook.comnih.gov
For the synthesis of 3-substituted-indole-2-carboxylic acids, the choice of the starting ketone is crucial. To obtain a 3-propan-2-yl (isopropyl) group, a ketone bearing an isopropyl moiety adjacent to the carbonyl group would be required. The reaction of an appropriate arylhydrazine with a pyruvate (B1213749) derivative (for the carboxylic acid function at C2) that also contains the isopropyl group at the alpha position would be a logical, albeit potentially challenging, approach due to steric hindrance.
Modern adaptations of the Fischer indole synthesis include microwave-assisted protocols and the use of novel catalytic systems. organic-chemistry.org For instance, a palladium-catalyzed variation allows for the cross-coupling of aryl bromides with hydrazones, supporting the intermediacy of hydrazones in the classical pathway. wikipedia.org
Japp–Klingemann Condensation Pathways
The Japp–Klingemann reaction provides an alternative and often more regioselective route to indoles, particularly for the synthesis of indole-2-carboxylic acids. This reaction involves the coupling of a diazonium salt with a β-keto ester or a related active methylene (B1212753) compound. The resulting intermediate undergoes hydrolysis and cyclization, often under acidic conditions, to yield the indole.
The synthesis of 3-alkyl-indole-2-carboxylates via the Japp–Klingemann reaction is a well-established method. The choice of the β-keto ester is critical for introducing the desired substituents at the C2 and C3 positions. For the synthesis of 3-propan-2-yl-1H-indole-2-carboxylic acid, a β-keto ester bearing an isopropyl group at the α-position would be reacted with an appropriate aryldiazonium salt. The subsequent cyclization would then yield the desired 3-isopropyl-indole-2-carboxylate ester, which can be hydrolyzed to the corresponding carboxylic acid.
Palladium-Catalyzed Cyclization and Coupling Reactions
Palladium catalysis has revolutionized organic synthesis, and the construction of the indole nucleus is no exception. acs.org Several palladium-catalyzed methods have been developed for the synthesis of indole-2-carboxylic acids and their derivatives, offering high efficiency and functional group tolerance. nih.govnih.gov
Sonogashira Coupling: A prominent strategy involves the Sonogashira coupling of a terminal alkyne with a 2-haloaniline derivative, followed by an intramolecular cyclization. nih.govwikipedia.org This tandem approach provides a direct and efficient route to 2-substituted indoles. digitellinc.com For the synthesis of indole-2-carboxylic acid derivatives, an alkyne bearing an ester or a protected carboxylate group would be utilized. The reaction is typically carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base. wikipedia.orgtandfonline.com The versatility of this method allows for the synthesis of a wide variety of polysubstituted indoles. nih.gov
Heck Cyclization: The intramolecular Heck reaction is another powerful tool for indole synthesis. wikipedia.org This reaction involves the palladium-catalyzed cyclization of an ortho-halo-N-alkenylaniline derivative. thieme-connect.commdpi.com The choice of the alkene precursor is key to introducing the desired substituents. To form the indole-2-carboxylic acid skeleton, the alkene moiety would need to incorporate a carboxylate or a precursor group. The reaction typically proceeds via a 5-exo or 6-endo cyclization pathway. wikipedia.org Reductive Heck cyclizations have also been developed, sometimes proceeding without the need for a metal catalyst under photo-induced conditions. nih.gov
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org While primarily used for N-arylation, it can be employed in sequential reactions to construct the indole ring. For example, a Suzuki coupling to introduce a suitable ortho-substituent on an aniline (B41778) derivative can be followed by an intramolecular Buchwald-Hartwig amination to effect cyclization. nih.gov This strategy offers a high degree of control over the substitution pattern of the resulting indole. rsc.org
Condensation Reactions with 2-Halo Aryl Aldehydes/Ketones and Ethyl Isocyanoacetate
A straightforward and efficient method for the synthesis of indole-2-carboxylic acid esters involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. rsc.orgresearchgate.net This reaction is often catalyzed by copper salts, such as copper(I) iodide, and can be performed under mild conditions, sometimes at room temperature. rsc.org
The mechanism is believed to involve a cascade process of condensation, coupling, and deformylation. rsc.org The use of microwave irradiation in combination with ionic liquids has been shown to significantly accelerate the reaction and improve yields. researchgate.net This method is advantageous due to its operational simplicity and the ready availability of the starting materials. The isonitrile moiety plays a crucial role in the cyclization process, a functionality also found in certain natural products. nih.govnih.govacs.org
Targeted Introduction of the Propan-2-yl (Isopropyl) Group at the Indole C3 Position
Once the indole-2-carboxylic acid scaffold is in hand, the next critical step is the introduction of the isopropyl group at the C3 position. The C3 position of indole is the most nucleophilic and is therefore the most common site for electrophilic substitution. chemrxiv.org
Strategies for Direct C3 Alkylation
Direct C3 alkylation of an indole-2-carboxylic ester is a common and effective strategy. mdpi.com This approach avoids the need to carry the isopropyl group through the indole ring synthesis, which can sometimes be problematic.
Friedel-Crafts Alkylation: The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings. mdpi.commetu.edu.trthieme-connect.com In the context of indoles, this reaction can be used to introduce an isopropyl group at the C3 position using an appropriate isopropylating agent, such as isopropyl bromide or isopropanol, in the presence of a Lewis acid or Brønsted acid catalyst. rsc.org However, traditional Friedel-Crafts reactions can suffer from issues such as over-alkylation and rearrangement of the alkylating agent. More modern and milder methods often employ metal triflates or other specialized catalysts to achieve higher selectivity and yields. rsc.org
Catalytic C-H Functionalization: In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and selective modification of indoles. acs.orgrsc.org These methods offer significant advantages in terms of atom economy and step efficiency. Palladium, rhodium, and iridium catalysts have been successfully employed for the C-H functionalization of indoles. acs.orgnih.gov For the introduction of an isopropyl group, a suitable isopropyl source would be required, and the reaction would be directed to the C3 position, often through the use of a directing group or by exploiting the inherent reactivity of the indole nucleus. Cobalt-catalyzed C3-alkylation of 2-substituted indoles with carboxylic acids has also been reported. researchgate.net
Other Alkylation Methods: A variety of other methods have been developed for the C3-alkylation of indoles. These include reactions with alcohols under hydrogen autotransfer conditions, which are considered environmentally benign. researchgate.net Aza-alkylation reactions at the C3 position allow for the introduction of aminomethyl groups. nih.gov Borane-catalyzed direct C3-alkylation of indoles using amine-based alkylating agents has also been demonstrated as a metal-free approach. acs.org
Table of Research Findings on Indole Synthesis
| Method | Key Features | Starting Materials | Catalyst/Reagents | Ref. |
| Fischer Indole Synthesis | Widely applicable, acid-catalyzed cyclization | Arylhydrazones (from arylhydrazines and ketones/aldehydes) | Brønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂) | byjus.comwikipedia.orgtestbook.com |
| Japp–Klingemann Reaction | Regioselective, good for indole-2-carboxylic acids | Aryldiazonium salts and β-keto esters | Acidic conditions for cyclization | N/A |
| Palladium-Catalyzed Sonogashira Coupling/Cyclization | High efficiency, good functional group tolerance | 2-Haloanilines and terminal alkynes | Pd catalyst, Cu co-catalyst, base | nih.govwikipedia.orgdigitellinc.comtandfonline.com |
| Palladium-Catalyzed Heck Cyclization | Forms cyclic products with endo or exo double bonds | ortho-Halo-N-alkenylanilines | Pd catalyst | wikipedia.orgthieme-connect.commdpi.comnih.gov |
| Condensation with Ethyl Isocyanoacetate | Straightforward, mild conditions | 2-Halo aryl aldehydes/ketones and ethyl isocyanoacetate | Cu(I) salts | rsc.orgresearchgate.net |
| Direct C3 Friedel-Crafts Alkylation | Classic method for C-C bond formation | Indole-2-carboxylic esters and isopropylating agents | Lewis or Brønsted acids | mdpi.commetu.edu.trthieme-connect.comrsc.org |
| Direct C3 C-H Functionalization | High atom economy, selective | Indole-2-carboxylic esters and isopropyl source | Pd, Rh, Ir, or Co catalysts | acs.orgrsc.orgacs.orgnih.govresearchgate.net |
| Hydrogen Autotransfer Alkylation | Environmentally benign | Indoles and alcohols | Base catalyst (e.g., KOH) | researchgate.net |
| Borane-Catalyzed C3-Alkylation | Metal-free approach | Indoles and amine-based alkylating agents | B(C₆F₅)₃ | acs.org |
Multi-Component Reactions Incorporating Isopropyl Moieties
Multi-component reactions (MCRs) have become powerful tools in organic synthesis, allowing for the construction of complex molecules like indole derivatives in a single, efficient step. For the synthesis of this compound, MCRs based on the Fischer indole synthesis are particularly relevant. rsc.orgwikipedia.org This classical reaction involves the condensation of a phenylhydrazine (B124118) with a carbonyl compound, and its adaptation into an MCR format offers significant advantages in terms of speed and operational simplicity. rsc.orgthermofisher.com
A one-pot, three-component protocol can be envisioned where a substituted phenylhydrazine, an appropriate ketone bearing an isopropyl group (such as methyl isopropyl ketone), and a source for the carboxylic acid moiety are combined. rsc.orgmdpi.com The reaction proceeds through the in-situ formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed tandfonline.comtandfonline.com-sigmatropic rearrangement to form the indole core. wikipedia.orgyoutube.com The use of hydrazine (B178648) hydrochloride salts can conveniently provide the necessary acidic environment. rsc.org Such MCRs are often high-yielding and draw upon readily available building blocks to generate densely substituted indoles. rsc.org
The Ugi four-component reaction (U-4CR) represents another versatile MCR strategy. A modified Ugi reaction using indole-2-carboxylic acid, an aldehyde, an amine, and an isocyanide can produce complex indole-fused polyheterocycles. While not directly producing the target compound, this demonstrates the adaptability of indole carboxylic acids in MCRs for creating diverse chemical libraries. rug.nlarkat-usa.org The reaction mechanism typically involves the initial formation of an imine, which then reacts with the isocyanide and the carboxylic acid component to yield the final product. nih.gov
Regioselective Synthesis of 3-Isopropyl Indole Derivatives
A significant challenge in the synthesis of 3-substituted indoles, particularly via the Fischer indole synthesis using unsymmetrical ketones like methyl isopropyl ketone, is controlling the regioselectivity. The reaction can potentially yield two isomeric products. The regiochemical outcome is influenced by several factors, including the acidity of the medium, the substitution pattern of the hydrazine, and steric effects. thermofisher.com
To achieve regioselective synthesis of the desired 3-isopropyl indole derivative, the reaction conditions must be carefully optimized. The choice of acid catalyst, which can range from Brønsted acids (like HCl, H₂SO₄, PPA) to Lewis acids (like ZnCl₂, BF₃), plays a crucial role. wikipedia.orgmdpi.com The mechanism involves the formation of an enehydrazine intermediate, and the direction of tautomerization is key to the final product distribution. The more sterically hindered ketone carbon is often less favored for the initial hydrazone formation, but the subsequent C-C bond formation step is rate-determining and dictates the final regioselectivity. mdpi.com
Recent advances focus on catalytic methods that offer high regioselectivity for C-3 functionalization of the indole ring. While many of these methods apply to pre-formed indoles, the principles are instructive. For instance, molecular iodine has been used as a green catalyst for the selective C-3 benzylation of indoles, proceeding through a halogen-bond activation pathway. acs.org Similarly, palladium-catalyzed cross-coupling reactions have been developed for the regioselective introduction of substituents at the C-3 position. acs.org These modern methods highlight the ongoing effort to achieve precise control over the substitution pattern of the indole nucleus. thieme-connect.combenthamdirect.com
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign synthetic routes for indole derivatives.
Microwave-Assisted Reactions
Microwave-assisted organic synthesis (MAOS) has emerged as an invaluable technique, offering considerable rate accelerations, higher yields, and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov The Fischer indole synthesis, in particular, benefits significantly from microwave promotion. rsc.org For the synthesis of indole-2-carboxylic acid esters, a related class of compounds, the condensation of 2-halo aryl aldehydes with ethyl isocyanoacetate under controlled microwave irradiation has been shown to produce excellent yields in a short time. researchgate.netscielo.br
This technology can be directly applied to the synthesis of this compound. A microwave-promoted Fischer indole synthesis using phenylhydrazine and methyl isopropyl ketone could dramatically reduce the reaction time from hours to minutes. rsc.org For example, studies have shown that reactions conducted at 150 °C for just 15 minutes under microwave irradiation can achieve high conversion rates. rsc.org
Application of Ionic Liquids as Reaction Media
Ionic liquids (ILs) are considered green solvents due to their low vapor pressure, thermal stability, and potential for recyclability. tandfonline.comresearchgate.net They have been successfully employed as both solvents and catalysts in the Fischer indole synthesis. researchgate.netrsc.org Brønsted acidic ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) or those with bisulfate anions ([HSO₄]⁻), can effectively catalyze the reaction, often under milder conditions and without the need for additional volatile organic solvents. tandfonline.comresearchgate.netrsc.org
The use of task-specific ionic liquids, such as those functionalized with sulfonic acid groups (-SO₃H), provides a reusable and highly efficient catalytic system. rsc.orgcdnsciencepub.com In some cases, the combination of microwave irradiation and ionic liquids creates a synergistic effect, leading to rapid and high-yielding synthesis of indole derivatives. researchgate.netscielo.brresearchgate.net This combined approach offers significant advantages in terms of energy efficiency and ease of product workup, as the ionic liquid can often be easily separated and reused. researchgate.netakjournals.com
Catalyst-Free or Reduced-Catalyst Methodologies
Developing synthetic methods that eliminate or reduce the need for catalysts, especially those based on toxic or expensive metals, is a key goal of green chemistry. Catalyst-free approaches for synthesizing 3-substituted indoles have been explored. One such method involves the thermal indolization in the Fischer synthesis, where the reaction is driven by heat alone, though this often requires high temperatures. youtube.com
More recently, metal-free and solvent-free methods are gaining traction. For example, the three-component reaction of indoles, aldehydes, and malononitrile (B47326) has been achieved using catalytic amounts of a simple organobase, tetrabutylammonium (B224687) fluoride (B91410) (TBAF), under solvent-free conditions. rsc.org Another innovative approach utilizes accelerated reactions in microdroplets or thin films, which has been shown to construct 3-substituted indoles efficiently under metal-free and mild conditions. acs.org While direct application to this compound needs specific development, these catalyst-free strategies, including reactions in water at room temperature, represent a promising frontier for the sustainable synthesis of indole derivatives. researchgate.net
Purification and Spectroscopic Validation of this compound and its Intermediates
Following the synthesis, rigorous purification and characterization are essential to ensure the identity and purity of this compound and its intermediates.
Purification is typically achieved through a combination of techniques. The crude product, after initial workup which may involve extraction and washing, is often subjected to recrystallization from a suitable solvent or solvent mixture to obtain a crystalline solid. google.com If recrystallization is insufficient, column chromatography on silica (B1680970) gel is a standard method for separating the desired product from unreacted starting materials and side products. clockss.org The choice of eluent (a mixture of solvents like hexane (B92381) and ethyl acetate) is optimized to achieve effective separation. cdnsciencepub.com
Spectroscopic validation is crucial for unambiguous structure confirmation. A combination of methods is employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR provides information on the number and environment of protons, showing characteristic signals for the indole NH, the aromatic protons, the isopropyl methine and methyl groups, and the carboxylic acid proton. ¹³C NMR reveals the carbon skeleton, with distinct chemical shifts for the indole carbons (especially C2 and C3), the carbonyl carbon of the acid, and the isopropyl carbons. mdpi.comnih.gov
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. Characteristic absorption bands would be expected for the N-H stretch of the indole ring, the broad O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group. nist.gov
Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition with high accuracy. mdpi.com
Table 1: Comparison of Synthetic Approaches for Indole Derivatives
| Method | Key Features | Advantages | Potential for Target Synthesis |
|---|---|---|---|
| Multi-Component Fischer Indole Synthesis | One-pot reaction of hydrazine, ketone, and acid source. rsc.org | High efficiency, operational simplicity, readily available starting materials. | High: Utilizes methyl isopropyl ketone to introduce the C3-substituent. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. researchgate.netscielo.br | Drastically reduced reaction times, often higher yields. | High: Applicable to the Fischer indole synthesis and other cyclization steps. |
| Ionic Liquid Media | Employs ILs as recyclable solvents and/or catalysts. researchgate.netrsc.org | Green solvent, mild conditions, catalyst reusability. | High: Acidic ILs can catalyze the Fischer indole cyclization effectively. |
| Catalyst-Free Methods | Reactions proceed under thermal conditions or with minimal non-metallic promoters. youtube.comacs.org | Avoids toxic/expensive catalysts, simpler workup. | Moderate: Requires specific development for this target; thermal methods may need harsh conditions. |
Table 2: Spectroscopic Data for a Representative Indole-2-Carboxylic Acid Derivative (1-Methyl-1H-indole-2-carboxylic acid)
| Technique | Observed Data | Interpretation |
|---|---|---|
| ¹H NMR (DMSO-d₆, 500 MHz) | δ = 8.33 (s, 1H), 8.22 (d, 1H), 7.53 (d, 1H), 7.30–7.21 (m, 2H), 3.86 (s, 3H) | Signals correspond to indole ring protons and the N-methyl group. mdpi.com |
| ¹³C NMR (DMSO-d₆, 125 MHz) | δ = 195.7, 137.7, 137.6, 126.3, 123.1, 122.4, 121.9, 115.3, 110.9, 33.5 | Shows distinct peaks for carbonyl, aromatic, and methyl carbons. mdpi.com |
| IR (Solid Mull) | Bands corresponding to C=O and aromatic C-H stretches. | Confirms presence of carbonyl and aromatic functionalities. nist.gov |
| MS (ESI) | [M+H]⁺ | Confirms the molecular weight of the compound. mdpi.com |
Note: Data is for a related structure and serves as a representative example. Specific shifts for this compound would differ but follow similar patterns.
Chemical Reactivity and Derivatization Strategies of 3 Propan 2 Yl 1h Indole 2 Carboxylic Acid
Transformations of the Carboxylic Acid Moiety at C2
The carboxylic acid functional group at the C2 position is a prime site for modification, allowing for the creation of esters, amides, and other related derivatives. These transformations are fundamental in altering the compound's physical and chemical properties.
Esterification Reactions
The conversion of the carboxylic acid to an ester, known as esterification, is a common and versatile transformation. The Fischer-Speier esterification is a classical method for this conversion, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. orgsyn.orgnih.gov This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used as the solvent. orgsyn.org The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester.
For indole-2-carboxylic acids, this method is effective for producing a variety of ester derivatives. For instance, ethyl indole-2-carboxylate (B1230498) can be synthesized by reacting indole-2-carboxylic acid with ethanol (B145695) in the presence of a sulfuric acid or hydrochloric acid catalyst. orgsyn.org The reaction is typically carried out by heating the mixture to facilitate the reaction.
Table 1: Examples of Esterification Reactions of Indole-2-Carboxylic Acids
| Carboxylic Acid | Alcohol | Catalyst | Product | Reference |
| Indole-2-carboxylic acid | Ethanol | H₂SO₄ or HCl | Ethyl indole-2-carboxylate | orgsyn.org |
| 3-Bromo-1H-indole-2-carboxylic acid | Ethanol | Concentrated H₂SO₄ | Ethyl 3-bromo-1H-indole-2-carboxylate | nih.gov |
| 5-Nitro-1H-indole-2-carboxylic acid | Isopropanol | Isopropanolic Aluminium | Isopropyl 5-nitro-1H-indole-2-carboxylate | nih.gov |
Amidation Reactions for Carboxamide Formation
The carboxylic acid group of 3-propan-2-yl-1H-indole-2-carboxylic acid can be readily converted to a carboxamide through reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to enhance its reactivity towards the amine nucleophile. A variety of coupling reagents are employed for this purpose, facilitating the formation of the amide bond under mild conditions. rug.nl
Commonly used coupling reagents include benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU). rug.nl The general procedure involves stirring the indole-2-carboxylic acid with the coupling reagent and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The amine is then added to the activated carboxylic acid intermediate to form the desired carboxamide.
For example, various indole-2-carboxamides have been synthesized by coupling the corresponding indole-2-carboxylic acid with different amines in the presence of BOP and DIPEA in DCM. rug.nl This method has been successfully applied to produce a library of indole-2-carboxamide derivatives with diverse substituents.
Table 2: Coupling Reagents for Amidation of Indole-2-Carboxylic Acids
| Coupling Reagent | Description | Reference |
| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | rug.nl |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | rug.nl |
| HBTU | N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | rug.nl |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) | researchgate.net |
Decarboxylation Pathways
The removal of the carboxyl group from the C2 position, known as decarboxylation, is a key reaction for the synthesis of 3-substituted indoles from their corresponding 2-carboxylic acids. This transformation can be achieved through several methods, often requiring elevated temperatures and sometimes the use of a catalyst.
A straightforward method for the decarboxylation of indole-2-carboxylic acids involves heating the compound above its melting point. However, this method can sometimes lead to poor yields and the formation of byproducts. A more reliable approach involves heating the indole-2-carboxylic acid in a high-boiling solvent such as quinoline (B57606), often in the presence of a copper catalyst, such as copper powder or cuprous oxide. This catalytic method generally provides better yields and cleaner reactions.
Another effective decarboxylation procedure involves the use of the copper salt of the indole-2-carboxylic acid. Heating this salt in a solvent like refluxing N,N-dimethylacetamide has been shown to result in high yields of the decarboxylated indole (B1671886). This method offers the advantage of simpler isolation of the product compared to the conventional quinoline procedure.
Electrophilic and Nucleophilic Aromatic Substitution on the Indole Core
The indole ring system is electron-rich and readily undergoes electrophilic substitution reactions. The position of substitution is influenced by the existing substituents on the ring. In the case of this compound, the presence of the isopropyl group at C3 and the carboxylic acid at C2 directs incoming electrophiles to specific positions on both the pyrrole (B145914) and benzene (B151609) portions of the indole nucleus.
Reactions at the N1 Position
The nitrogen atom at the N1 position of the indole ring is nucleophilic and can react with various electrophiles. numberanalytics.com This allows for the introduction of a range of substituents at this position, further diversifying the chemical space of the parent compound.
N-alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base. For instance, methylation and benzylation of the indole nitrogen have been accomplished using the corresponding alkyl halides and a base to deprotonate the N-H group, forming the more nucleophilic indolide anion. clockss.org
N-arylation of indole-2-carboxylic acids can be performed using a copper-catalyzed cross-coupling reaction. This method involves reacting the indole-2-carboxylic acid with an aryl halide in the presence of a copper catalyst, such as cuprous oxide (Cu₂O), and a base like potassium phosphate (B84403) (K₃PO₄) in a high-boiling solvent like N-methylpyrrolidone (NMP). This reaction proceeds via a decarboxylative coupling mechanism, where the carboxylic acid is lost during the course of the reaction.
Functionalization at C5, C6, and C7 Positions
Electrophilic substitution on the benzene portion of the indole ring provides a powerful tool for introducing functional groups at the C5, C6, and C7 positions. The regioselectivity of these reactions is dictated by the electronic properties of the substituents already present on the indole core. The electron-donating nature of the indole nitrogen activates the entire ring system towards electrophilic attack, while the specific directing effects of the C2-carboxylic acid and C3-isopropyl groups determine the precise location of substitution.
Studies on the electrophilic substitution of indole-2-carboxylates have shown that the reaction can be directed to the benzene ring under certain conditions. For instance, Friedel-Crafts acylation of ethyl indole-2-carboxylate with highly reactive acyl chlorides, such as chloroacetyl chloride, has been observed to occur preferentially at the C5 position, with some substitution also occurring at the C7 position. This indicates that the electron-withdrawing nature of the C2-ester group deactivates the pyrrole ring towards acylation, allowing the reaction to proceed on the benzenoid ring.
Similarly, nitration of 2-methylindole (B41428) under strongly acidic conditions (nitric/sulfuric acid) leads to substitution at the C5 position. numberanalytics.com This is because under these conditions, the C3 position of the indole is protonated, deactivating the pyrrole ring towards further electrophilic attack and favoring substitution on the benzene ring. numberanalytics.com It is plausible that this compound would exhibit similar reactivity, directing nitration to the C5 position.
Furthermore, the synthesis of 6-bromoindole-2-carboxylic acid derivatives has been reported, demonstrating that halogenation can be achieved at the C6 position. nih.gov The synthesis of 5-nitroindole-2-carboxylic acid derivatives also highlights the feasibility of functionalization at the C5 position. nih.gov
Table 3: Examples of Electrophilic Substitution on the Indole Core
| Reaction | Reagent(s) | Position of Substitution | Product Type | Reference |
| Friedel-Crafts Acylation | Chloroacetyl chloride, AlCl₃ | C5 (major), C7 (minor) | 5- and 7-Acyl indole-2-carboxylates | |
| Nitration | HNO₃/H₂SO₄ | C5 | 5-Nitro-2-methylindole | numberanalytics.com |
| Bromination | Not specified | C6 | 6-Bromoindole-2-carboxylic acid derivative | nih.gov |
| Nitration | Not specified | C5 | 5-Nitroindole-2-carboxylic acid derivative | nih.gov |
Reactivity of the Propan-2-yl (Isopropyl) Group at C3
The isopropyl group at the C3 position of the indole ring, while generally considered to be relatively inert, possesses specific reaction possibilities, primarily centered around its tertiary carbon-hydrogen bond and the potential for oxidative transformations.
The oxidation of 3-alkyl-substituted indoles is a well-documented transformation that typically leads to the formation of 2-oxindole derivatives. This process involves the oxidative dearomatization of the indole ring. In the case of this compound, oxidation would be expected to yield the corresponding 3-hydroxy-3-isopropyl-2-oxindole-2-carboxylic acid, which could potentially undergo further reactions such as dehydration or rearrangement depending on the reaction conditions.
Several oxidizing agents have been employed for the oxidation of 3-substituted indoles. For instance, electrochemical methods have been shown to be effective for the oxidation of 3-substituted indoles to 2-oxindoles in the presence of potassium bromide, proceeding through the in situ generation of bromine. nih.gov Hypervalent iodine reagents have also been utilized for the efficient conversion of indoles to 2-oxindoles under neutral conditions. chim.it Furthermore, the use of Oxone in conjunction with halide catalysis provides a green and efficient method for this transformation. chemrxiv.org The oxidation of 2,3-dimethylindole (B146702) with peroxophosphates proceeds via an electrophilic attack at the C3 position, forming an indolenine intermediate that ultimately leads to 3-methylindole-2-carbaldehyde, suggesting that the isopropyl group could also be susceptible to oxidative cleavage under certain conditions. beilstein-journals.org
The selective oxidation of the C2-C3 π bond of indoles has also been explored, leading to a variety of oxygen-containing indoline (B122111) structures. researchgate.netrsc.org This strategy often involves the generation of an indole radical cation or an imine cation intermediate. For C2,C3-dialkyl-substituted indoles, copper-catalyzed oxidation with acyl nitroso reagents can lead to selective C-H oxygenation at the C2 position. nih.gov
Table 1: Examples of Oxidation Reactions of 3-Substituted Indoles
| Starting Material | Reagents and Conditions | Product | Reference |
| 3-Substituted Indoles | Electrochemical oxidation, KBr | 2-Oxindoles | nih.gov |
| Indoles | Hypervalent iodine reagent | 2-Oxindoles | chim.it |
| 3-Methylindole | Oxone, KBr, t-BuOH/H₂O | 3-Methyl-2-oxindole | chemrxiv.org |
| 2,3-Dimethylindole | Peroxodiphosphoric acid, H₂SO₄ | 3-Methylindole-2-carbaldehyde | beilstein-journals.org |
| C2,C3-Dialkyl-substituted indoles | Acyl nitroso reagents, Cu catalyst | C2-oxygenated indoles | nih.gov |
The direct functionalization of the C3-isopropyl group presents a significant synthetic challenge due to the relative inertness of the C-H bonds within the alkyl chain. Most functionalization strategies for 3-alkylindoles focus on the indole ring itself. However, advancements in C-H activation catalysis offer potential pathways for the selective functionalization of the isopropyl group.
While the direct alkylation of the C3 position of indoles is a well-established field with numerous methods employing various catalysts, chemrxiv.orgnih.govdigitellinc.comrsc.orgfrontiersin.orgresearchgate.netnih.gov the further functionalization of an existing C3-alkyl substituent is less common. One approach to functionalizing the alkyl chain is through the generation of a vinylogous imine intermediate from an arenesulfonyl indole, which can then react with nucleophiles. rsc.org This method, however, requires prior modification of the alkyl group.
Direct C-H activation of the alkyl chain is a more atom-economical approach. Palladium-catalyzed C-H arylation of free (NH) indoles with directing groups at the C3 position has been demonstrated to lead to C4-arylation. nih.govacs.org While this functionalizes the indole ring, it highlights the potential for directing-group strategies to achieve site-selective C-H functionalization. The C-H alkylation of indoles has also been achieved using iron-NHC catalysts, which facilitate C-H activation by oxidative addition. digitellinc.com
More relevant to the functionalization of the C3-alkyl chain is the C2-alkylation of 3-alkylindoles with unactivated alkenes, which has been achieved using acid catalysis. frontiersin.orgnih.gov This reaction proceeds by functionalizing the C2 position, but it demonstrates that the presence of a C3-alkyl group directs the regioselectivity of further alkylation. It has been noted that changing the C3-methyl group to other alkyl groups, which would include isopropyl, still affords the desired C2-alkylated products, albeit sometimes in lower yields. frontiersin.orgnih.gov
The development of methods for the C7-derivatization of C3-alkylindoles, including tryptophans and tryptamines, through a one-pot C2/C7-diboronation and subsequent selective C2-protodeboronation provides a pathway for functionalizing the benzene ring portion of the indole in the presence of a C3-alkyl substituent. acs.org
Table 2: Methods for Functionalization of Indole Derivatives
| Reaction Type | Reagents and Conditions | Position Functionalized | Reference |
| C3-Alkylation | Cs₂CO₃/Oxone®, α-heteroaryl-substituted methyl alcohols | C3 | chemrxiv.org |
| C3-Alkylation | BF₃-OEt₂, maleimides | C3 | nih.gov |
| C2-Alkylation | HI, unactivated alkenes | C2 | frontiersin.orgnih.gov |
| C4-Arylation | Pd(OAc)₂, AgOAc, iodoarenes, C3-carbonyl directing group | C4 | nih.govacs.org |
| C7-Boronation | Ir catalyst, bis(pinacolato)diboron | C7 | acs.org |
Ring Transformations and Fused Systems Incorporating the Indole Scaffold
The indole-2-carboxylic acid framework of this compound is a versatile starting point for the construction of more complex, fused heterocyclic systems. These transformations often involve reactions that engage both the indole ring and the carboxylic acid functionality, or substituents derived from it.
A notable example of a ring transformation is the conversion of indole-tethered ynones into functionalized quinolines. This process can occur as a three-step cascade involving dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. mdpi.com Although this specific example starts with a 2-halo-indole-tethered ynone, the principle of ring expansion from a spirocyclic indolenine intermediate is a powerful strategy. Another approach to quinoline synthesis involves the reaction of indoles with halodiazoacetates, catalyzed by rhodium(II), which is proposed to proceed through a cyclopropanation-ring expansion pathway to form ethyl quinoline-3-carboxylates. beilstein-journals.org
The synthesis of indolo[2,3-b]quinolines, also known as quindolines, can be achieved from indole derivatives. One method involves the Wittig reaction of isatin (B1672199) with a (2-nitrobenzyl)triphenylphosphonium bromide, followed by a reductive cyclization. nih.gov A more direct, one-pot synthesis of 6H-indolo[2,3-b]quinolines has been reported by refluxing indole-3-carboxaldehyde (B46971) with aryl amines in the presence of iodine. nih.gov Furthermore, a two-step approach for the synthesis of 6H-indolo[2,3-b]quinolines involves the alkylation of indoles at the C3 position followed by a domino reduction-intramolecular cyclization-aromatization sequence. nih.gov
Indolo[3,2-c]quinolinones can be synthesized via a Ugi four-component reaction with indole-2-carboxylic acid and an aniline (B41778), followed by a palladium-catalyzed cyclization. rug.nl This method allows for significant diversity in the final fused polyheterocycle. Reactions of indole-2-carboxylates or indole-2-carboxylic acids with propargylic alcohols can lead to either dearomative ring expansion and spirocyclization or the formation of fused pentacyclic systems, depending on the reaction conditions and catalysts used. researchgate.net
Ring-closing reactions are fundamental to the formation of these fused systems. The concept of ring transformation itself is a powerful synthetic tool, which can be broadly categorized into different types, including nucleophilic-type ring transformations. acs.org The formation of a 2-methylaminopyridine-3-carbaldehyde from a 3-cyano-1-methylpyridinium iodide involves both ring-opening and ring-closing steps, illustrating the dynamic nature of these transformations. rsc.org
Table 3: Examples of Ring Transformations and Fused System Syntheses from Indole Derivatives
| Starting Material Type | Reaction Type | Product Type | Reference |
| Indole-tethered ynones | Three-step cascade (spirocyclization, substitution, ring expansion) | Functionalized quinolines | mdpi.com |
| Indoles and halodiazoacetates | Rh(II)-catalyzed cyclopropanation-ring expansion | Ethyl quinoline-3-carboxylates | beilstein-journals.org |
| Indole-2-carboxylic acid | Ugi four-component reaction, Pd-catalyzed cyclization | Indolo[3,2-c]quinolinones | rug.nl |
| Indole-2-carboxylates/acids and propargylic alcohols | Dearomative ring expansion/spirocyclization or annulation | Spiro[benzo[b]oxazine-furans] or fused pyrano-indolones | researchgate.net |
| Isatin and (2-nitrobenzyl)triphenylphosphonium bromide | Wittig reaction, reductive cyclization | 6H-Indolo[2,3-b]quinoline | nih.gov |
Structure Activity Relationship Sar Studies of 3 Propan 2 Yl 1h Indole 2 Carboxylic Acid Derivatives
The Critical Role of the Indole-2-carboxylic Acid Scaffold in Biological Interactions
The indole-2-carboxylic acid moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural framework in molecules capable of binding to multiple, distinct biological targets. mdpi.com Its importance is rooted in its specific arrangement of atoms, which facilitates key interactions with proteins.
Research has consistently shown that the carboxylic acid group at the C2 position is essential for the biological activity of these derivatives. nih.gov Studies on inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) demonstrated that replacing the 2-carboxyl group with moieties such as methyl, hydroxymethyl, or cyano, or its complete removal, leads to a significant loss of inhibitory activity. sci-hub.se This highlights the indispensable role of the carboxyl group in binding to the target. sci-hub.se
Similarly, in the context of CysLT1 receptor antagonists, the indole-2-carboxylic acid moiety was found to be a necessary pharmacophore. nih.gov Its removal resulted in a 47-fold decrease in potency, underscoring its function as an acidic anchor that likely mimics the C1-carboxylic acid of the natural ligand, leukotriene D4 (LTD4), allowing for crucial interactions within the receptor's binding pocket. nih.gov
Furthermore, in the development of HIV-1 integrase strand transfer inhibitors (INSTIs), the indole-2-carboxylic acid scaffold serves a dual purpose. nih.govmdpi.com The indole (B1671886) nucleus and the C2 carboxyl group can chelate with two magnesium ions (Mg²⁺) in the enzyme's active site, a critical interaction for inhibition. nih.govmdpi.com The aromatic part of the scaffold also engages in π-π stacking interactions with viral DNA, further stabilizing the binding. nih.gov These findings collectively establish the indole-2-carboxylic acid core as a fundamental requirement for molecular recognition and biological function across different target classes. nih.govnih.gov
Influence of the 3-Propan-2-yl Group on Molecular Recognition and Binding Affinity
The substituent at the C3 position of the indole ring plays a pivotal role in modulating the potency and selectivity of the molecule. The isopropyl group (propan-2-yl) at this position has specific steric and electronic properties that influence how the molecule fits into and interacts with a protein's binding site.
The isopropyl group is a relatively small, branched alkyl group. Its steric bulk can influence the conformation of the entire molecule and its ability to fit into constrained binding pockets. In SAR studies of CB1 receptor allosteric modulators, it was found that short alkyl groups, such as an ethyl group, at the C3 position were favorable for activity. nih.gov While not identical, the isopropyl group shares characteristics with other short alkyl chains, suggesting its size is within a favorable range for certain receptors. Its non-polar, hydrophobic nature is key for interacting with corresponding hydrophobic pockets in a target protein, displacing water molecules and contributing favorably to the binding energy.
Electronically, the isopropyl group is an electron-donating group through induction. This can subtly influence the electron density of the indole ring system, which may affect interactions like π-π stacking or hydrogen bond acceptor strength of the indole nitrogen.
The C3 position is often oriented towards a hydrophobic cavity within the target protein's active site. nih.gov Therefore, the size and nature of the substituent at this position are critical for optimizing hydrophobic interactions. Research on HIV-1 integrase inhibitors demonstrated that introducing a bulky, hydrophobic pharmacophore at the C3 position was a key strategy to fill the space of an adjacent hydrophobic cavity, thereby increasing the compound's inhibitory effect. nih.govmdpi.com
Studies on various indole derivatives have shown that the C3 substituent is crucial for activity. For instance, in a series of apoptosis inducers, substitution at the C3-position was found to be important for apoptotic activity. nih.gov Similarly, in the development of IKKβ inhibitors, the C3 substituent projects into the solvent-exposed region of the binding site, making it a suitable point for modification to modulate physicochemical properties and improve ligand efficiency. nih.gov The introduction of a long branch at C3 in some HIV-1 INSTIs improved interaction with a hydrophobic cavity near the active site. mdpi.com This indicates that while a small group like isopropyl can be effective, further optimization by exploring different alkyl chains or other hydrophobic groups at C3 can lead to significant gains in potency by maximizing favorable contacts within a hydrophobic pocket. mdpi.comnih.gov
Impact of Substitutions at Other Indole Ring Positions (e.g., N1, C5, C6) on Structure-Activity Profiles
Modifications to the indole ring at positions other than C2 and C3 are a common strategy to fine-tune the pharmacological profile of indole-2-carboxylic acid derivatives.
N1 Position: The indole nitrogen (N1) is often a site for substitution to explore additional binding interactions or alter the molecule's properties. In PAI-1 inhibitors, systematic modification of the N1 position was a key part of the optimization process. nih.gov However, in other cases, an unsubstituted N1 position is preferred. For some antioxidant indole derivatives, an unsubstituted N1 nitrogen was found to promote radical stabilization and enhance cytoprotective activity. nih.gov The presence of a hydrogen on the N1 nitrogen can also be crucial for forming hydrogen bonds with the target protein, as seen in models of IKKβ inhibitors. nih.gov
C5 and C6 Positions: The C5 and C6 positions on the benzene (B151609) portion of the indole ring are frequently modified, often with halogen atoms or other small groups, to enhance activity.
In the development of CB1 allosteric modulators, introducing a chloro or fluoro group at the C5 position enhanced potency. nih.gov
For HIV-1 integrase inhibitors, adding a halogenated phenyl group to the C5 or C6 position was proposed to improve π-π stacking interactions with viral DNA. nih.gov Subsequent studies confirmed that introducing a C6-halogenated benzene ring indeed increased inhibitory activity. mdpi.com
In a series of IDO1/TDO dual inhibitors, 6-acetamido-indole-2-carboxylic acid derivatives were identified as potent compounds, highlighting the positive impact of substitution at the C6 position. sci-hub.senih.gov
The following table summarizes the impact of substitutions at various positions on the indole ring for different biological targets.
| Position | Substituent Type | Target Class | Impact on Activity | Reference |
|---|---|---|---|---|
| C2 | Methyl, Hydroxymethyl, Cyano (vs. Carboxylic Acid) | IDO1/TDO | Significant decrease in activity | sci-hub.se |
| C3 | Short Alkyl Groups (e.g., Ethyl) | CB1 Modulators | Favorable for activity | nih.gov |
| C3 | Bulky Hydrophobic Groups | HIV-1 Integrase | Increased inhibitory effect | nih.govmdpi.com |
| C5 | Chloro, Fluoro | CB1 Modulators | Enhanced potency | nih.gov |
| C6 | Halogenated Benzene | HIV-1 Integrase | Increased inhibitory activity | mdpi.com |
| C6 | Acetamido Group | IDO1/TDO | Potent dual inhibitors | sci-hub.senih.gov |
| N1 | Unsubstituted (H) | IKKβ | Important for H-bond interaction | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for 3-Propan-2-yl-1H-indole-2-carboxylic Acid Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For complex scaffolds like indole-2-carboxylic acids, QSAR serves as a valuable predictive tool to guide the synthesis of new, more potent analogs and to understand the key physicochemical features driving activity.
Studies on various indole derivatives have successfully employed QSAR to build predictive models. For instance, 2D-QSAR modeling was used to identify the most promising antioxidant candidates among a series of 1H-3-indolyl derivatives, with predicted IC50 values showing good correlation with experimental results. mdpi.com In another study, a 3D-QSAR model was developed for indole and isatin (B1672199) derivatives as inhibitors of beta-amyloid aggregation. mdpi.com This model helped to identify the physicochemical features correlated with anti-aggregating potency and complemented a pharmacophore hypothesis. mdpi.com
For inhibitors of SARS 3CLpro, QSAR models were developed for isatin and indole-based compounds using Monte Carlo optimization, demonstrating the utility of these models in predicting inhibitory activity. nih.gov The success of these models relies on identifying appropriate molecular descriptors that capture the structural variations (e.g., steric, electronic, hydrophobic properties) across a series of analogs and relating them mathematically to changes in biological response. For a series of this compound analogs, a QSAR model could be built by systematically varying substituents at the N1, C4, C5, C6, and C7 positions and correlating these changes with their measured binding affinity or functional activity. Such a model could quantify the contributions of hydrophobicity, steric bulk, and electronic effects at each position, accelerating the discovery of optimized compounds.
Molecular Mechanism of Action and Interaction with Biological Targets
Modulation of Key Enzyme Activities
This compound has been shown to inhibit a range of enzymes critical to various pathological processes, from viral replication to inflammation and metabolic regulation.
The indole-2-carboxylic acid scaffold has been identified as a potent inhibitor of HIV-1 integrase, a crucial enzyme for the replication of the virus. nih.govrsc.org The mechanism of inhibition involves the core indole (B1671886) structure and the carboxyl group at the C2 position, which effectively chelate the two magnesium ions (Mg²⁺) present within the active site of the integrase enzyme. rsc.org This chelation is critical for disrupting the enzyme's function in the strand transfer process, which is necessary for integrating the viral DNA into the host genome.
Research has demonstrated that structural modifications to the indole-2-carboxylic acid core can significantly enhance its inhibitory potency. Specifically, the introduction of a substituent at the C3 position, such as the propan-2-yl (isopropyl) group, can improve the interaction with a hydrophobic cavity near the enzyme's active site, thereby increasing the inhibitory effect against HIV-1 integrase. nih.gov This makes the indole-2-carboxylic acid structure a promising framework for developing new integrase strand transfer inhibitors (INSTIs). rsc.org
| Compound Derivative | Target | Activity (IC₅₀) |
| Indole-2-carboxylic acid (1) | HIV-1 Integrase | 32.37 μM |
| Derivative 17a | HIV-1 Integrase | 3.11 μM |
IC₅₀ represents the concentration required to inhibit the in vitro strand-transfer step of integration by 50%. Data sourced from a study on indole-2-carboxylic acid derivatives. rsc.org
Indole-2-carboxylic acids have been investigated for their ability to inhibit cytosolic phospholipase A2 (cPLA2), an enzyme that plays a key role in initiating inflammatory pathways by releasing arachidonic acid from cell membranes. The inhibition of cPLA2-mediated arachidonic acid release has been demonstrated in studies using intact human platelets.
The indole-2-carboxylic acid structure has been explored as a scaffold for developing inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Indole-2-carboxylic acid itself is noted as a strong inhibitor of lipid peroxidation. selleckchem.com
Docking studies on N-substituted indole-2-carboxylic acid esters have predicted that certain derivatives could be potent and selective COX-2 inhibitors. nih.gov Specifically, an N-phenyl-indole-2-carboxylic acid piperazine (B1678402) ester was predicted to be a strong COX-2 selective compound. nih.gov Furthermore, some indole-based inhibitors have shown significant potency against human 15-lipoxygenase-1 (h-15-LOX-1), with substitutions at the C3 position of the indole ring markedly improving inhibitory activity. nih.gov
Derivatives of indole-2-carboxylic acid have been identified as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key rate-limiting enzyme in gluconeogenesis. nih.govdoi.org FBPase catalyzes the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, and its inhibition is a therapeutic target for type 2 diabetes. nih.govdoi.org
These indole derivatives bind to the allosteric site of FBPase, the same site that binds the natural inhibitor AMP. doi.org Structural studies have revealed that the 2-carboxylic acid group is crucial for this interaction, forming key hydrogen bonds within the binding site. doi.org Modifications at other positions on the indole ring, such as the introduction of an N-acylsulfonamide moiety at the C3-position, have led to the identification of inhibitors with submicromolar potency (IC₅₀). nih.govacs.org
| Compound Derivative | Target | Activity (IC₅₀) |
| Compound 14c | Fructose-1,6-bisphosphatase | 0.10 μM |
| Compound 3.9 | Fructose-1,6-bisphosphatase | 0.99 μM |
IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity. Data sourced from studies on indole-2-carboxylic acid derivatives as FBPase inhibitors. doi.orgnih.gov
Receptor Binding and Modulation
Beyond direct enzyme inhibition, indole-2-carboxylic acid interacts with important cellular receptors, modulating gene expression and cellular responses.
Indole-2-carboxylic acid is recognized as a microbiota-derived metabolite that can modulate the activity of the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov AhR is a ligand-activated transcription factor involved in regulating responses to environmental xenobiotics and in modulating immune and inflammatory responses. mdpi.com
Activation of AhR by indole derivatives can suppress neuroinflammation by inhibiting the NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory cytokines. researchgate.net Studies have reported that in certain conditions like Alzheimer's disease, the levels of microbial indole metabolites, including indole-2-carboxylic acid, can be diminished. nih.govnih.gov While most indole derivatives act as agonists for AhR, their potency and efficacy can vary significantly. nih.gov This interaction highlights a key mechanism through which gut microbiota metabolites can influence host physiology and pathology.
Antagonism of Cysteinyl Leukotriene 1 (CysLT1) Receptors
Research into the antagonism of the Cysteinyl Leukotriene 1 (CysLT1) receptor has identified certain 3-substituted 1H-indole-2-carboxylic acid derivatives as a novel class of selective antagonists. nih.govnih.gov Cysteinyl leukotrienes (CysLTs) are inflammatory mediators that play a key role in the pathophysiology of asthma and allergic rhinitis by activating CysLT1 receptors. nih.gov While the indole-2-carboxylic acid moiety is recognized as an important pharmacophore for CysLT1 antagonist activity, studies have focused on derivatives with large, complex substituents at the 3-position. nih.govnih.gov For instance, a highly potent selective CysLT1 antagonist was identified with a 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl) substituent at this position. nih.govnih.gov
Currently, there is no specific research data available from the provided search results detailing the direct antagonistic activity of 3-propan-2-yl-1H-indole-2-carboxylic acid at CysLT1 receptors.
Allosteric Modulation of Cannabinoid Receptor 1 (CB1)
The Cannabinoid Receptor 1 (CB1), a G protein-coupled receptor, is a significant pharmacological target. The discovery of allosteric modulators for the CB1 receptor has opened new avenues for drug development, offering a more nuanced approach to receptor modulation compared to traditional orthosteric agonists or antagonists. nih.govnih.gov A class of compounds based on the indole-2-carboxamide scaffold has been identified as allosteric modulators of CB1. nih.govnih.govunc.edu
Structure-activity relationship (SAR) studies have revealed that substituents at the C3 position of the indole ring significantly impact the allosteric properties of these ligands. nih.gov Specifically, the length of the C3 alkyl chain is a critical factor; for example, propyl and pentyl substitutions on the indole-2-carboxamide scaffold have been shown to influence the allosteric modulation of orthosteric ligand binding and induce biased signaling. nih.gov These studies, however, have focused on indole-2-carboxamides, which are derivatives of carboxylic acids. While 3-alkyl-1H-indole-2-carboxylic acids serve as synthetic precursors to these modulators, direct studies on the allosteric modulation properties of this compound itself at the CB1 receptor were not identified in the provided search results. nih.gov
Interaction with NMDA-Glycine Antagonists
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and excitotoxicity. Its activation requires the binding of not only glutamate but also a co-agonist, typically glycine (B1666218), which binds to an allosteric site on the GluN1 subunit. nih.govfrontiersin.org
The parent molecule, indole-2-carboxylic acid (I2CA), has been identified as a specific and competitive antagonist of the potentiation by glycine at the NMDA receptor. nih.gov It acts by directly competing with glycine at its binding site, thereby inhibiting NMDA receptor-gated ion channel conductance. nih.gov In experimental conditions with low glycine levels, I2CA can completely block the NMDA response, highlighting the essential role of the glycine co-agonist for channel activation. nih.gov
While the unsubstituted indole-2-carboxylic acid scaffold is a known NMDA-glycine site antagonist, specific research detailing the interaction and antagonist potency of the 3-propan-2-yl substituted derivative was not found in the search results.
Dishevelled 1 (DVL1) Inhibition and WNT Pathway Modulation
The Wnt signaling pathway is a fundamental pathway involved in embryonic development and tissue homeostasis, and its aberrant activation is linked to various diseases, including cancer. nih.govnih.gov The Dishevelled (Dvl) protein is a central hub in this pathway, transducing signals from Wnt receptors to downstream components. nih.gov The PDZ domain of Dvl is a critical site for protein-protein interactions, making it a potential target for therapeutic inhibition. nih.gov
Proteins such as Idax have been identified as negative regulators of the Wnt pathway through direct binding to the PDZ domain of Dvl. nih.gov However, based on the provided search results, there is no published information linking this compound or other indole-2-carboxylic acid derivatives to the inhibition of DVL1 or modulation of the Wnt signaling pathway.
Interactions with Nucleic Acids and Proteins
The indole-2-carboxylic acid scaffold has been identified as a promising foundation for the development of inhibitors targeting viral enzymes, specifically HIV-1 integrase. This interaction involves both the protein and, indirectly, the viral DNA it processes. nih.govnih.gov
HIV-1 integrase is essential for viral replication, catalyzing the insertion of viral DNA into the host genome. A key feature of its active site is the presence of two magnesium ions (Mg²⁺), which are crucial for its catalytic activity. nih.gov The indole-2-carboxylic acid core has been shown to act as a chelating motif, with the indole nucleus and the C2 carboxyl group forming a stable bis-bidentate chelation with these two Mg²⁺ ions. nih.govnih.gov
Table 1: Research Findings on Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors
| Compound Moiety | Target Protein | Key Interaction Sites | Type of Interaction | Resulting Effect | Citations |
|---|---|---|---|---|---|
| Indole-2-carboxylic acid core | HIV-1 Integrase | Active site Mg²⁺ ions | Metal Chelation | Inhibition of strand transfer | nih.gov, nih.gov |
| C3 substituent (e.g., alkyl branch) | HIV-1 Integrase | Hydrophobic pocket near active site | Hydrophobic Interaction | Increased binding affinity and inhibitory potency | nih.gov |
| Indole aromatic ring | Viral DNA (in complex with Integrase) | DNA bases (e.g., dC20) | π-π Stacking | Enhanced binding to the intasome complex | nih.gov |
Computational and Theoretical Chemistry Studies of 3 Propan 2 Yl 1h Indole 2 Carboxylic Acid
Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Stability
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net An MD simulation would model the movement of the 3-propan-2-yl-1H-indole-2-carboxylic acid-protein complex over time (typically nanoseconds to microseconds), providing crucial information on the stability of the predicted binding pose. researchgate.net These simulations can confirm whether key hydrogen bonds and hydrophobic interactions are maintained, assess the flexibility of the ligand in the active site, and calculate the binding free energy more accurately.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of a molecule. researchgate.net For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict several key properties. researchgate.net
Optimized Molecular Geometry: Determines the most stable 3D structure of the molecule.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between them indicates the molecule's chemical stability. nih.gov
Molecular Electrostatic Potential (MEP): Creates a map of charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for interaction. researchgate.net
Reactivity Descriptors: Calculation of parameters like hardness, softness, and electrophilicity index to quantify the molecule's reactivity.
Table 3: Properties Investigated by DFT for Indole (B1671886) Carboxylic Acid Analogs
| Property | Description | Application | Reference |
|---|---|---|---|
| Optimized Geometry | Lowest energy conformation of the molecule | Provides accurate bond lengths and angles for further simulations | mdpi.com |
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals | Indicates chemical reactivity and stability | nih.gov |
| Molecular Electrostatic Potential (MEP) | 3D map of the electronic density | Predicts sites for non-covalent interactions and chemical reactions | researchgate.net |
| Vibrational Frequencies | Theoretical prediction of infrared (IR) and Raman spectra | Aids in the experimental characterization of the compound | mdpi.com |
| Fukui Functions | Measures the change in electron density when an electron is added or removed | Identifies the most electrophilic and nucleophilic atoms in the molecule | researchgate.net |
Pharmacophore Modeling and Virtual Screening for Novel Scaffolds
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. nih.gov A pharmacophore model for this class of compounds would likely include features such as a hydrogen bond acceptor (from the carboxylate), a hydrogen bond donor (the indole N-H), an aromatic ring feature, and a hydrophobic feature (the propan-2-yl group). scienceopen.com
Once validated, this pharmacophore model can be used as a 3D query to perform a virtual screening of large chemical databases. ias.ac.in This process rapidly filters millions of compounds to identify novel molecules that are structurally different from the original but share the same essential pharmacophoric features, thus having a high probability of being active at the same target.
In Silico Analysis of Conformational Space and Flexibility of the Propan-2-yl Group
The flexibility of substituents can significantly influence a ligand's ability to adapt to the shape of a binding site. An in silico conformational analysis of the propan-2-yl group on the indole scaffold is important for understanding its spatial influence. Computational methods can map the potential energy surface associated with the rotation of the C-C bond connecting the isopropyl group to the indole ring. This analysis helps determine the most stable (lowest energy) conformations and the energy barriers for rotation. This information is critical, as a rigid, bulky group might prevent optimal binding, whereas a flexible one could allow for an induced-fit mechanism, potentially enhancing binding affinity.
Future Research Directions and Research Significance
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of indole-2-carboxylic acids and their derivatives is well-established, often relying on classical methods like the Fischer indole (B1671886) synthesis or more modern, metal-catalyzed approaches. nih.govbeilstein-journals.org A common route to C3-alkylated indole-2-carboxylates involves the Friedel-Crafts acylation of an indole-2-carboxylate (B1230498) ester, followed by reduction of the resulting ketone and subsequent hydrolysis of the ester to the carboxylic acid. nih.gov
Future research should aim to develop more efficient and sustainable synthetic pathways specifically for 3-propan-2-yl-1H-indole-2-carboxylic acid. Key areas for improvement include:
Catalysis: Exploring the use of earth-abundant metal catalysts, such as iron, to replace more expensive and toxic heavy metals like palladium in cross-coupling and cyclization reactions. acs.org
Process Intensification: Implementing technologies like microwave-assisted synthesis, which has been shown to accelerate the formation of indole-2-carboxylate esters, reducing reaction times and potentially improving yields. researchgate.net
Cascade Reactions: Designing one-pot, multi-component reactions (MCRs) or cascade sequences that build the molecule's core structure in a single, efficient process, minimizing waste and purification steps. rug.nlrsc.org A Ugi four-component reaction, for instance, has been successfully used with indole-2-carboxylic acid as a building block to create complex heterocyclic systems. rug.nl
Green Solvents: Investigating the use of ionic liquids or other environmentally benign solvent systems to replace traditional volatile organic compounds. researchgate.net
The development of a robust, scalable, and green synthesis will be crucial for producing sufficient quantities of the compound for extensive biological evaluation and further derivatization.
Exploration of Undiscovered Biological Activities and Target Mechanisms
The indole-2-carboxylic acid scaffold is associated with a wide array of biological activities. Derivatives have been identified as potent inhibitors of HIV-1 integrase, allosteric modulators of the cannabinoid CB1 receptor, and antagonists of the CysLT1 receptor involved in inflammatory conditions like asthma. nih.govnih.govnih.gov Furthermore, certain analogs exhibit significant antiproliferative activity against various cancer cell lines by targeting proteins such as 14-3-3η or enzyme systems like IDO1/TDO. researchgate.netsci-hub.se
Given this precedent, a primary direction for future research is the comprehensive biological screening of this compound. A systematic evaluation should be conducted to uncover its potential activities, including but not limited to:
Antiviral Activity: Screening against key viral enzymes, particularly HIV-1 integrase, where the indole-2-carboxylic acid core can chelate essential metal ions in the active site. nih.govrsc.org
Neuromodulatory Effects: Assessing its ability to modulate G-protein coupled receptors (GPCRs), such as cannabinoid or opioid receptors, where C3-substitution can be a key determinant of allosteric effects. nih.gov
Anticancer Potential: Evaluating its cytotoxicity against a panel of human cancer cell lines and investigating its effect on cell cycle progression and apoptosis. nih.govnih.gov
Metabolic Regulation: Testing for inhibitory activity against metabolic enzymes like fructose-1,6-bisphosphatase (FBPase), a target for type 2 diabetes. researchgate.net
Anti-inflammatory Action: Investigating its potential as a CysLT1 antagonist or as an inhibitor of other inflammatory pathways. nih.gov
Discovering a potent and selective biological activity would be the first step in validating this compound as a lead compound for drug discovery or as a tool for chemical biology.
Rational Design of High-Potency and Selective Analogs of this compound
Once a primary biological activity is identified, the next critical phase of research is the rational design of analogs to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related indole-2-carboxamides have demonstrated that the nature of the substituent at the C3 position has a profound impact on biological function. nih.gov
Future research should systematically explore the chemical space around the this compound scaffold. This involves synthesizing and testing a library of related compounds to build a detailed SAR model. Key modifications would include:
Variation of the C3-Alkyl Group: Replacing the isopropyl group with other alkyl or cycloalkyl moieties to probe the size and shape constraints of the target's binding pocket.
Substitution on the Indole Ring: Introducing a variety of substituents (e.g., halogens, methoxy, nitro, or amino groups) at positions 4, 5, 6, and 7 of the indole nucleus to modulate electronic properties and explore additional binding interactions.
Modification of the Carboxylic Acid: Converting the C2-carboxylic acid to bioisosteric groups such as amides, esters, or tetrazoles to alter hydrogen bonding capacity, cell permeability, and metabolic stability. nih.govmdpi.com
The following table outlines a hypothetical SAR exploration based on a potential biological target.
Table 1: Prospective Structure-Activity Relationship (SAR) Study Plan
| Modification Site | Proposed Analogs | Rationale for Modification |
| C3-Position | - Ethyl- Cyclopropyl- tert-Butyl | To determine the optimal size and conformation of the hydrophobic group for binding pocket occupancy. |
| C5-Position | - Chloro- Methoxy- Fluoro | To modulate electronic properties and potentially form halogen bonds or other specific interactions with the target protein. |
| N1-Position (Indole NH) | - Methyl- Benzyl | To remove the hydrogen bond donor capability and assess its importance for binding; to introduce bulk to probe for steric clashes. |
| C2-Carboxylic Acid | - Methyl Ester- Phenyl-amide- Tetrazole | To evaluate the necessity of the acidic proton and explore alternative interactions with the target, as well as improve pharmacokinetic properties. |
This systematic approach will be essential for transforming the initial hit compound into a highly potent and selective lead candidate.
Application of this compound as a Chemical Probe in Mechanistic Biology
Should this compound demonstrate a specific and potent interaction with a biological target, it could be developed into a chemical probe. Chemical probes are invaluable tools for dissecting complex biological pathways and validating drug targets.
Future research in this area would focus on:
Synthesis of Affinity-Based Probes: Developing analogs that incorporate a reactive group for covalent labeling or a tag (e.g., biotin) for affinity purification. These probes would be used in chemoproteomic experiments to pull down the direct protein target(s) from cell lysates, thus confirming the mechanism of action.
Development of Fluorescent Probes: Creating fluorescently-labeled versions of the compound to visualize its subcellular localization using advanced microscopy techniques. This can provide crucial insights into where the drug-target interaction occurs within the cell.
Target Engagement Assays: Using the probe or the parent compound to develop assays that directly measure the binding of the compound to its target in living cells. This is critical for understanding the relationship between target occupancy and the observed physiological effect.
By serving as a chemical probe, the compound can help to illuminate new aspects of biology and provide definitive evidence for the role of its target in health and disease.
Advanced Computational Modeling for Predictive Compound Design and Optimization
In silico methods are indispensable in modern drug discovery for accelerating the design-synthesize-test cycle. Advanced computational modeling can provide predictive insights into ligand-protein interactions, guiding the rational design of more effective analogs.
Future research should leverage a variety of computational techniques to support the development of this compound and its derivatives:
Molecular Docking: If the structure of a biological target is known (or can be modeled), molecular docking can be used to predict the binding mode of the compound and its analogs. This can explain observed SAR and suggest modifications to improve binding affinity. researchgate.netrsc.org
Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be generated based on a set of active compounds. This model defines the key chemical features required for activity and can be used to screen virtual libraries for new, structurally diverse hits. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate structural features of compounds with their biological activity. These models can predict the activity of unsynthesized analogs, helping to prioritize synthetic efforts.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability and identifying key interactions that may be missed in static docking poses.
The following table summarizes the key computational approaches and their applications in this research context.
Table 2: Application of Computational Modeling in Compound Optimization
| Computational Method | Objective | Expected Outcome |
| Molecular Docking | Predict binding pose and affinity in the target's active site. | A structural hypothesis for the observed SAR; identification of key binding interactions (e.g., H-bonds, hydrophobic contacts). |
| Pharmacophore Modeling | Identify essential chemical features for biological activity. | A 3D model that can be used for virtual screening to find novel scaffolds with the same biological activity. |
| QSAR | Develop a predictive model linking chemical structure to potency. | Prioritization of designed analogs for synthesis based on predicted activity, saving resources. |
| MD Simulations | Assess the stability of the predicted binding mode and analyze dynamic interactions. | A more refined understanding of the binding mechanism and the role of protein/ligand flexibility. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early identification of potential liabilities, allowing for proactive design changes to improve drug-like properties. |
Integrating these computational strategies will be essential for a cost-effective and efficient research program aimed at optimizing this compound into a valuable chemical entity.
Q & A
Q. How can researchers optimize synthetic scalability while minimizing hazardous byproducts?
- Methodology : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether). Use flow chemistry to enhance reproducibility and safety. Monitor reaction progress in real-time via inline spectroscopy (e.g., FTIR). Implement catalytic methods (e.g., palladium-catalyzed couplings) to reduce stoichiometric waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
